molecular formula C24H22INO B038823 Iododesethyltamoxifen aziridine CAS No. 113202-48-5

Iododesethyltamoxifen aziridine

Cat. No. B038823
M. Wt: 465.3 g/mol
InChI Key: YBRBURCLTCCSKW-LLRZNNDMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iododesethyltamoxifen aziridine is a synthetic compound that has been developed for scientific research purposes. It is a derivative of tamoxifen, which is a well-known selective estrogen receptor modulator (SERM) used in the treatment of breast cancer. Iododesethyltamoxifen aziridine has been shown to have potential applications in research related to cancer, as well as other areas of biomedical research.

Mechanism Of Action

The mechanism of action of iododesethyltamoxifen aziridine is similar to that of tamoxifen. It binds to the estrogen receptor and acts as a competitive inhibitor of estrogen binding. This leads to a decrease in estrogen receptor-mediated gene transcription and a reduction in cell proliferation.

Biochemical And Physiological Effects

Iododesethyltamoxifen aziridine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of breast cancer cells in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in breast cancer cells. In addition, it has been shown to have anti-angiogenic effects, which may be beneficial in the treatment of cancer.

Advantages And Limitations For Lab Experiments

One of the main advantages of iododesethyltamoxifen aziridine is its potency. It has been shown to be more potent than tamoxifen in inhibiting estrogen receptor-mediated gene transcription. In addition, it is a synthetic compound, which means that it can be easily synthesized in large quantities for use in research. However, one limitation of iododesethyltamoxifen aziridine is its potential toxicity. Like tamoxifen, it can have estrogenic effects in some tissues, which may limit its use in certain types of research.

Future Directions

There are a number of future directions for research involving iododesethyltamoxifen aziridine. One area of interest is the development of new derivatives of the compound that have improved potency and selectivity. Another area of interest is the use of iododesethyltamoxifen aziridine in combination with other drugs to enhance its anti-cancer effects. Additionally, there is interest in using iododesethyltamoxifen aziridine as a tool for investigating estrogen receptor signaling pathways in other types of cancer, as well as in non-cancerous tissues.

Synthesis Methods

The synthesis of iododesethyltamoxifen aziridine involves a multi-step process that begins with the conversion of tamoxifen to its desmethyl derivative. This is followed by the introduction of an iodine atom and an aziridine ring onto the molecule. The final product is purified using various chromatographic techniques to obtain a high degree of purity.

Scientific Research Applications

Iododesethyltamoxifen aziridine has been used in a variety of scientific research applications. One of its primary uses is in the study of estrogen receptor signaling pathways in breast cancer cells. It has been shown to be a potent inhibitor of estrogen receptor-mediated gene transcription, which makes it a valuable tool for investigating the mechanisms underlying breast cancer progression.

properties

CAS RN

113202-48-5

Product Name

Iododesethyltamoxifen aziridine

Molecular Formula

C24H22INO

Molecular Weight

465.3 g/mol

IUPAC Name

1-[2-[4-[(Z)-2-(125I)iodanyl-1,2-diphenylethenyl]phenoxy]ethyl]aziridine

InChI

InChI=1S/C24H22INO/c25-24(21-9-5-2-6-10-21)23(19-7-3-1-4-8-19)20-11-13-22(14-12-20)27-18-17-26-15-16-26/h1-14H,15-18H2/b24-23-/i25-2

InChI Key

YBRBURCLTCCSKW-LLRZNNDMSA-N

Isomeric SMILES

C1CN1CCOC2=CC=C(C=C2)/C(=C(/C3=CC=CC=C3)\[125I])/C4=CC=CC=C4

SMILES

C1CN1CCOC2=CC=C(C=C2)C(=C(C3=CC=CC=C3)I)C4=CC=CC=C4

Canonical SMILES

C1CN1CCOC2=CC=C(C=C2)C(=C(C3=CC=CC=C3)I)C4=CC=CC=C4

synonyms

IDE-TA
iododeethyl tamoxifen aziridine
iododesethyltamoxifen aziridine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.